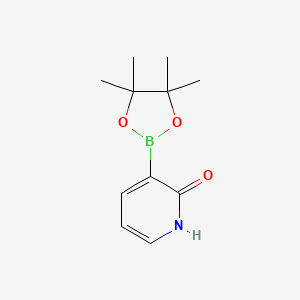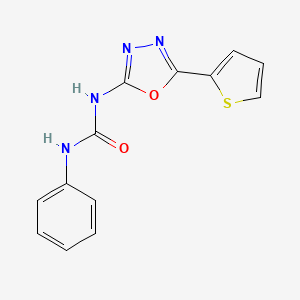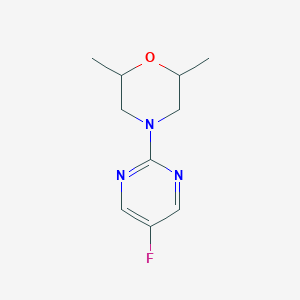
(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a highly potent and selective inhibitor of a specific protein, making it a valuable tool for studying the role of this protein in various biological processes.
Scientific Research Applications
Pharmacokinetics and Metabolism
Research on compounds with similar structures, such as dipeptidyl peptidase IV inhibitors, has focused on their pharmacokinetics, metabolism, and excretion in rats, dogs, and humans. These studies provide insights into the absorption, metabolic pathways, and elimination of these compounds, which are crucial for their development as therapeutic agents (Sharma et al., 2012).
Antitumor Activity
Some studies have synthesized and evaluated polymethoxylated fused pyridine ring systems, including compounds with pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines structures, for their antitumor activity. These compounds have shown a broad spectrum of antitumor activities against various cancer cell lines, highlighting their potential as anticancer agents (Rostom et al., 2009).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives containing oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been developed and tested for antimicrobial and anticancer activities. These compounds have shown promising results against selected pathogens and cancer cell lines, suggesting their potential as therapeutic agents in treating infections and cancer (Hafez et al., 2016).
Enzyme Inhibitory Activities
Research has also focused on designing and evaluating thiophene-based heterocyclic compounds for their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. These studies are crucial for understanding the therapeutic potential of these compounds in treating diseases associated with enzyme dysfunction (Cetin et al., 2021).
PI3Kδ Inhibition for Antitumor Activity
Another avenue of research involves the synthesis of novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as inhibitors of PI3Kδ, a protein implicated in various cancers. Some of these compounds have shown potent anti-proliferative activities against breast cancer cell lines, indicating their potential as antitumor agents (Guo et al., 2015).
properties
IUPAC Name |
(3-pyrimidin-4-yloxypiperidin-1-yl)-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-17(13-9-14(24-20-13)15-4-2-8-25-15)21-7-1-3-12(10-21)23-16-5-6-18-11-19-16/h2,4-6,8-9,11-12H,1,3,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNREBNPYDFYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)OC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-indazol-3-yl)methanone](/img/structure/B2826531.png)



![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile](/img/structure/B2826537.png)



![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2826543.png)
![2-[1-(2-cyano-3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}phenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2826547.png)
![4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]benzoic acid](/img/structure/B2826548.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2826551.png)
![3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2826552.png)
![4-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2826553.png)